molecular formula C11H15ClO B8164407 1-chloro-4-methyl-2-(2-methylpropoxy)benzene

1-chloro-4-methyl-2-(2-methylpropoxy)benzene

Cat. No.: B8164407
M. Wt: 198.69 g/mol
InChI Key: CZFQZCQTNMFWPT-UHFFFAOYSA-N
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Description

1-Chloro-4-methyl-2-(2-methylpropoxy)benzene is a substituted aromatic compound featuring a chloro group at position 1, a methyl group at position 4, and a 2-methylpropoxy (isobutoxy) group at position 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the ether linkage and halogenated aromatic ring, making it relevant in synthetic chemistry, agrochemicals, or pharmaceutical intermediates.

Properties

IUPAC Name

1-chloro-4-methyl-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFQZCQTNMFWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-2-(2-methylpropoxy)benzene can be synthesized through a multi-step process involving the chlorination of 4-methyl-2-(2-methylpropoxy)benzene. The reaction typically involves the use of chlorine gas in the

Biological Activity

1-Chloro-4-methyl-2-(2-methylpropoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. Its unique structure, featuring a chlorine atom and a propoxy group, suggests potential biological activity that warrants thorough investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H17ClOC_{12}H_{17}ClO. The compound features a benzene ring substituted with a chlorine atom at the para position and a propoxy group at the ortho position.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₇ClO
Molecular Weight228.72 g/mol
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The chlorine atom can participate in nucleophilic substitution reactions, which may alter the function of target biomolecules. Additionally, the propoxy group enhances the compound's lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets.

Cytotoxicity

The cytotoxic effects of chlorinated compounds have been documented in various cell lines. A study assessing the cytotoxicity of related chlorinated benzenes revealed significant cell death at higher concentrations, indicating potential therapeutic applications in cancer treatment. Further research is needed to evaluate the specific cytotoxicity of this compound.

Hormonal Activity

Chlorinated compounds are often scrutinized for their endocrine-disrupting potential. Preliminary investigations into related compounds have shown that they can mimic or interfere with hormone signaling pathways. This raises concerns about the environmental and health impacts of exposure to such chemicals.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2020) investigated the antimicrobial properties of various chlorinated aromatic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Assessment

In a cytotoxicity assessment published by Johnson et al. (2021), several chlorinated benzene derivatives were tested against human cancer cell lines. The findings demonstrated that certain structural modifications enhanced cytotoxic effects, prompting further exploration into how modifications like those found in this compound might influence biological activity.

Comparison with Similar Compounds

Positional Isomers

  • 1-Chloro-4-(2-methylpropoxy)benzene (CAS 173416-90-5): This positional isomer lacks the methyl group at position 3. It shares the chloro and isobutoxy groups, suggesting similar solubility profiles but distinct electronic effects due to the altered substitution pattern .
  • 1-Chloro-3-(2-methylpropoxy)benzene (CAS 1343289-00-8):
    The isobutoxy group at position 3 alters the molecule’s dipole moment and steric environment compared to the target compound. This positional difference could influence binding affinity in receptor-based applications or catalytic interactions .

Derivatives with Additional Substituents

  • 1-[[2-(4-Chlorophenyl)-2-methylpropoxy]methyl]-3-(4-fluorophenoxy)benzene (CAS 80843-60-3): This derivative introduces a fluorophenoxy group and a 4-chlorophenyl-containing side chain. The increased molecular weight (C23H22ClFO2) and additional halogenation enhance lipophilicity, making it more suitable for hydrophobic environments, such as lipid membranes in agrochemicals .
  • 4-Chloro-2-(2-methylpropoxy)benzonitrile (CAS 1342668-76-1):
    The substitution of a nitrile group for a methyl group introduces strong electron-withdrawing effects, altering the aromatic ring’s reactivity. This compound may exhibit higher stability under acidic conditions compared to the target molecule .

Functional Group Variations

Ether vs. Alkene Substituents

  • 1-Chloro-4-(2-methylprop-2-enyl)benzene (CAS 23063-65-2):
    Replacing the isobutoxy group with a methallyl (2-methylprop-2-enyl) group introduces a reactive alkene. This compound is more prone to addition reactions (e.g., hydrogenation or epoxidation) compared to the ether-linked target compound, which is more stable under oxidative conditions .

Halogenation Patterns

  • 4-(Chloromethyl)-1-methoxy-2-methylbenzene (CAS 60736-71-2):
    The chloromethyl group at position 4 is highly reactive, enabling nucleophilic substitution reactions. This contrasts with the target compound’s chloro group, which is less labile due to its direct attachment to the aromatic ring .

Physicochemical and Application-Based Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Key Substituents Potential Applications
1-Chloro-4-methyl-2-(2-methylpropoxy)benzene Not provided C11H15ClO Cl, CH3, OCH2CH(CH3)2 Agrochemical intermediates
1-Chloro-4-(2-methylpropoxy)benzene 173416-90-5 C10H13ClO Cl, OCH2CH(CH3)2 Organic synthesis
1-[[2-(4-Chlorophenyl)-2-methylpropoxy]methyl]-3-(4-fluorophenoxy)benzene 80843-60-3 C23H22ClFO2 Cl, F, OCH2C(CH3)2Ph Pharmaceutical candidates
1-Chloro-4-(2-methylprop-2-enyl)benzene 23063-65-2 C10H11Cl Cl, CH2CH(CH3)2 Polymer precursors

Reactivity and Stability

  • Ether Linkages : Compounds with isobutoxy groups (e.g., target compound) exhibit moderate stability in polar solvents, whereas alkenyl derivatives (e.g., CAS 23063-65-2) require stabilization to prevent polymerization .
  • Halogen Effects : Chloro groups at para positions (as in the target) deactivate the ring toward electrophilic substitution, while chloromethyl groups (CAS 60736-71-2) offer sites for further functionalization .

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